molecular formula C17H12BrClN6O3 B11692543 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide

Cat. No.: B11692543
M. Wt: 463.7 g/mol
InChI Key: VDPOEAWHANDWGU-IFRROFPPSA-N
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Description

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated benzodioxole and chlorinated phenyl tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The starting material, 6-bromo-1,3-benzodioxole, is synthesized through bromination of 1,3-benzodioxole.

    Synthesis of the Tetrazole Moiety: The 2-chlorophenyl tetrazole is prepared via a cyclization reaction involving 2-chlorophenyl hydrazine and sodium azide.

    Condensation Reaction: The final step involves the condensation of the benzodioxole and tetrazole moieties with acetic hydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to convert the hydrazide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE
  • **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE lies in its combination of brominated benzodioxole and chlorinated phenyl tetrazole moieties, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C17H12BrClN6O3

Molecular Weight

463.7 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H12BrClN6O3/c18-12-6-15-14(27-9-28-15)5-10(12)7-20-21-16(26)8-25-23-17(22-24-25)11-3-1-2-4-13(11)19/h1-7H,8-9H2,(H,21,26)/b20-7+

InChI Key

VDPOEAWHANDWGU-IFRROFPPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br

Origin of Product

United States

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